molecular formula C7H2BrF2NO B15318548 2-Bromo-1,3-difluoro-4-isocyanatobenzene

2-Bromo-1,3-difluoro-4-isocyanatobenzene

Cat. No.: B15318548
M. Wt: 234.00 g/mol
InChI Key: NZPHBTUAOSVJPE-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-difluoro-4-isocyanatobenzene is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H2BrF2NO

Molecular Weight

234.00 g/mol

IUPAC Name

2-bromo-1,3-difluoro-4-isocyanatobenzene

InChI

InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H

InChI Key

NZPHBTUAOSVJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C=O)F)Br)F

Origin of Product

United States

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